molecular formula C10H10Br2O3 B1330553 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone CAS No. 63987-72-4

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B1330553
CAS No.: 63987-72-4
M. Wt: 337.99 g/mol
InChI Key: HLUJMWHWLACQJS-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, also known as DBDPE, is a synthetic chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a highly reactive compound and has been used in a variety of laboratory experiments, including the synthesis of other compounds, the production of polymers, and the study of biochemical and physiological effects.

Scientific Research Applications

Photochemical Reactivity

A study by Castellan et al. (1990) examined the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a compound structurally similar to 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone. The research focused on its reactivity in various states and media, revealing its transformation into several compounds, including monomeric to tetrameric units, through Norrish type 1 cleavage and photoreduction of the carbonyl group (Castellan et al., 1990).

Synthetic Applications

Li Hong-xia (2007) synthesized 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group. This study highlights the potential utility of related compounds, like this compound, in synthetic chemistry (Li Hong-xia, 2007).

Pyrolysis Products Identification

Texter et al. (2018) identified pyrolysis products of a new psychoactive substance, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which shares a partial structure with this compound. Their research provides insights into the thermal stability and potential degradation products of such compounds (Texter et al., 2018).

Photochemical and Fluorescence Studies

Asiri et al. (2017) studied the photochemical and fluorescence properties of (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP), which is chemically related to this compound. This research provides valuable insights into the photophysical behavior of similar compounds (Asiri et al., 2017).

Safety and Hazards

The safety data sheet for “2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUJMWHWLACQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311381
Record name 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63987-72-4
Record name 63987-72-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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